molecular formula C19H11N3O4S B5379270 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile

Cat. No. B5379270
M. Wt: 377.4 g/mol
InChI Key: NXYXNTZCTLLWLC-VGOFMYFVSA-N
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Description

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile is a chemical compound that has been widely studied because of its potential applications in scientific research. The compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a fluorescent probe. In

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for the detection of certain enzymes. The compound has been shown to selectively inhibit the activity of certain enzymes, which makes it a useful tool for studying enzyme function. Additionally, the compound has been shown to have potential as a therapeutic agent for the treatment of certain diseases, although more research is needed in this area.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile involves the inhibition of certain enzymes. Specifically, the compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain molecules, including fatty acids and cholesterol. This inhibition leads to a decrease in the production of these molecules, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile are complex and depend on the specific enzymes that are inhibited. In general, the compound has been shown to have an impact on lipid metabolism, which can affect a variety of physiological processes. Additionally, the compound has been shown to have potential as a therapeutic agent for the treatment of certain diseases, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile is its ability to selectively inhibit certain enzymes. This makes it a useful tool for studying enzyme function and can provide valuable insights into the biochemical pathways that are involved in various physiological processes. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile. One area of focus could be on the development of new fluorescent probes that are based on the structure of the compound. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for the treatment of certain diseases. Finally, there is potential for the compound to be used in the development of new drugs that target specific enzymes involved in disease processes.

Synthesis Methods

The synthesis method for 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile involves a multi-step process that has been described in various scientific journals. The first step involves the reaction of 2-aminothiazole with 1,3-benzodioxole-5-carboxaldehyde to form a thiazole derivative. The second step involves the reaction of the thiazole derivative with 4-nitrobenzaldehyde in the presence of a base to form the final product.

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O4S/c20-9-14(7-12-1-4-15(5-2-12)22(23)24)19-21-16(10-27-19)13-3-6-17-18(8-13)26-11-25-17/h1-8,10H,11H2/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYXNTZCTLLWLC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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